molecular formula C8H11NO B3101476 5-Methoxy-2,3-dimethylpyridine CAS No. 1393553-79-1

5-Methoxy-2,3-dimethylpyridine

Cat. No. B3101476
CAS RN: 1393553-79-1
M. Wt: 137.18 g/mol
InChI Key: AWEFVWBAFFABNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3-dimethylpyridine (5-MDP) is an aromatic heterocyclic compound derived from pyridine, a naturally occurring nitrogen-containing heterocyclic compound. It is an important intermediate for the synthesis of many pharmaceuticals, drugs, and other organic compounds. 5-MDP has been studied extensively for its biological activity, and its synthesis and applications have been studied extensively in recent years.

Scientific Research Applications

Synthesis and Chemical Properties

5-Methoxy-2,3-dimethylpyridine and its derivatives are primarily utilized in chemical synthesis and research, serving as precursors or intermediates in the formation of various complex compounds.

  • Synthesis of Chloromethyl and Methoxy Derivatives :

    • The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been explored, with the title compound synthesized from 2,3,5-trimethylpyridine through multiple steps including N-oxidation, nitration, methoxylation, acylation, and hydrolysis. This process yields a final product in an overall yield of 63.6%, indicating a practical approach for synthesizing this compound (Dai Gui, 2004).
    • Another study improved the synthesis of the same compound using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent, confirming the structure through 1H NMR and IR (Xia Liang, 2007).
  • Applications in Pharmacological Research :

    • A derivative of 5-Methoxy-2,3-dimethylpyridine, specifically 5-lipoxygenase-activating protein inhibitors, have been developed to afford compounds with superior in vitro and in vivo inhibition of leukotriene synthesis. This highlights its potential in the development of anti-inflammatory and anti-asthmatic drugs (J. Hutchinson et al., 2009).
    • EC144, another derivative, is identified as a potent second-generation inhibitor of heat shock protein 90 (Hsp90), indicating its potential in cancer treatment, showing more potency than the first-generation inhibitor in in vitro and in vivo models (Jiandong Shi et al., 2012).
  • Utility in Analytical Chemistry :

    • The compound and its isomers have been characterized in complex matrices like cork stoppers and ladybugs, illustrating its role in flavor compound analysis and the importance of accurate analytical determination in such matrices (Petra Slabizki et al., 2014).

properties

IUPAC Name

5-methoxy-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(10-3)5-9-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEFVWBAFFABNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2,3-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2,3-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2,3-dimethylpyridine
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2,3-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2,3-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2,3-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.